molecular formula C5H8BrNO B6247619 (2Z)-2-bromo-3-(dimethylamino)prop-2-enal CAS No. 20591-60-0

(2Z)-2-bromo-3-(dimethylamino)prop-2-enal

Cat. No. B6247619
CAS RN: 20591-60-0
M. Wt: 178
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-bromo-3-(dimethylamino)prop-2-enal, also known as 2-bromo-2-dimethylaminoprop-2-enal, is an organic compound belonging to the class of aldehydes and ketones. It is a colorless liquid with a pungent odor. It is a versatile chemical compound with various applications in the fields of science, including synthesis, biochemistry, and physiology.

Scientific Research Applications

(2Z)-2-bromo-3-(dimethylamino)prop-2-enal has a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. In addition, it has been used in the synthesis of a variety of compounds with potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of (2Z)-2-bromo-3-(dimethylamino)prop-2-enal is not fully understood. However, it is known to be an electrophile, which means it can react with nucleophiles, such as amines, to form new compounds. It can also react with double bonds to form new compounds. In addition, it can react with ketones and aldehydes to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-2-bromo-3-(dimethylamino)prop-2-enal are not well understood. However, it has been shown to have antioxidant and anti-inflammatory effects in cell cultures. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-bromo-3-(dimethylamino)prop-2-enal in laboratory experiments include its low cost and its versatility. It is also relatively easy to handle, as it is a liquid at room temperature. However, it is highly flammable and should be handled with caution. In addition, it is toxic and should be handled with appropriate safety equipment.

Future Directions

The potential future directions for (2Z)-2-bromo-3-(dimethylamino)prop-2-enal include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research into its mechanism of action and its potential uses as a catalyst in organic synthesis is needed. Finally, further research into its potential uses in the synthesis of compounds with potential applications in biochemistry and physiology is also needed.

Synthesis Methods

The synthesis of (2Z)-2-bromo-3-(dimethylamino)prop-2-enal can be achieved through two methods. The first method involves the reaction of (2Z)-2-bromo-3-(dimethylamino)prop-2-enalmethylaminopropane with an acid chloride in the presence of a base. This reaction produces an intermediate which can then be reacted with a reducing agent to yield the desired product. The second method involves the reaction of (2Z)-2-bromo-3-(dimethylamino)prop-2-enalmethylaminopropane with an acid anhydride in the presence of a base. This reaction produces an intermediate which can then be reacted with a reducing agent to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2Z)-2-bromo-3-(dimethylamino)prop-2-enal can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Acrolein", "Bromine", "Dimethylamine", "Sodium hydroxide", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "Bromination of acrolein", "Reactants": "Acrolein + Bromine", "Conditions": "Room temperature, in the dark", "Products": "(E)-2-bromoacrolein and (Z)-2-bromoacrolein" }, { "Step 2": "Conversion of (Z)-2-bromoacrolein to (Z)-2-bromo-3-(dimethylamino)prop-2-enal", "Reactants": "(Z)-2-bromoacrolein + Dimethylamine + Sodium hydroxide", "Conditions": "Heating under reflux", "Products": "(Z)-2-bromo-3-(dimethylamino)prop-2-enal" }, { "Step 3": "Purification of (Z)-2-bromo-3-(dimethylamino)prop-2-enal", "Reactants": "(Z)-2-bromo-3-(dimethylamino)prop-2-enal + Sodium bisulfite + Sodium chloride + Water", "Conditions": "Stirring at room temperature", "Products": Pure (Z)-2-bromo-3-(dimethylamino)prop-2-enal" } ] }

CAS RN

20591-60-0

Product Name

(2Z)-2-bromo-3-(dimethylamino)prop-2-enal

Molecular Formula

C5H8BrNO

Molecular Weight

178

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.